

Technical Guide: Physical Properties of 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-bromo-1,3-dimethyl-1H-indazole**

Cat. No.: **B1291714**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1,3-dimethyl-1H-indazole is a heterocyclic organic compound with the CAS number 552331-30-3. Its structure, characterized by a dimethylated indazole ring substituted with a bromine atom, makes it a valuable intermediate in synthetic organic chemistry. This document provides a comprehensive overview of the known physical properties of **5-bromo-1,3-dimethyl-1H-indazole**, outlines experimental protocols for their determination, and serves as a technical resource for laboratory professionals.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, application in reactions, and purification. While experimental data for **5-bromo-1,3-dimethyl-1H-indazole** is limited in publicly available literature, the following table summarizes its known and predicted properties.

Property	Value	Source
CAS Number	552331-30-3	[1]
Molecular Formula	C ₉ H ₉ BrN ₂	[1]
Molecular Weight	225.09 g/mol	[1]
Predicted Boiling Point	310.9 ± 22.0 °C at 760 mmHg	N/A
Predicted Flash Point	141.8 ± 22.3 °C	N/A
Storage Temperature	2-8°C	[1]
Appearance	Data not available	
Melting Point	Data not available	
Solubility	Data not available	

Note: The boiling and flash points are predicted values and should be treated as estimates until experimentally verified.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are standard protocols for measuring the key physical characteristics of a solid organic compound like **5-bromo-1,3-dimethyl-1H-indazole**.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically suggests a pure compound, while a broad range often indicates the presence of impurities.

Protocol:

- Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Determination of Boiling Point (for liquids or solids that can be melted without decomposition)

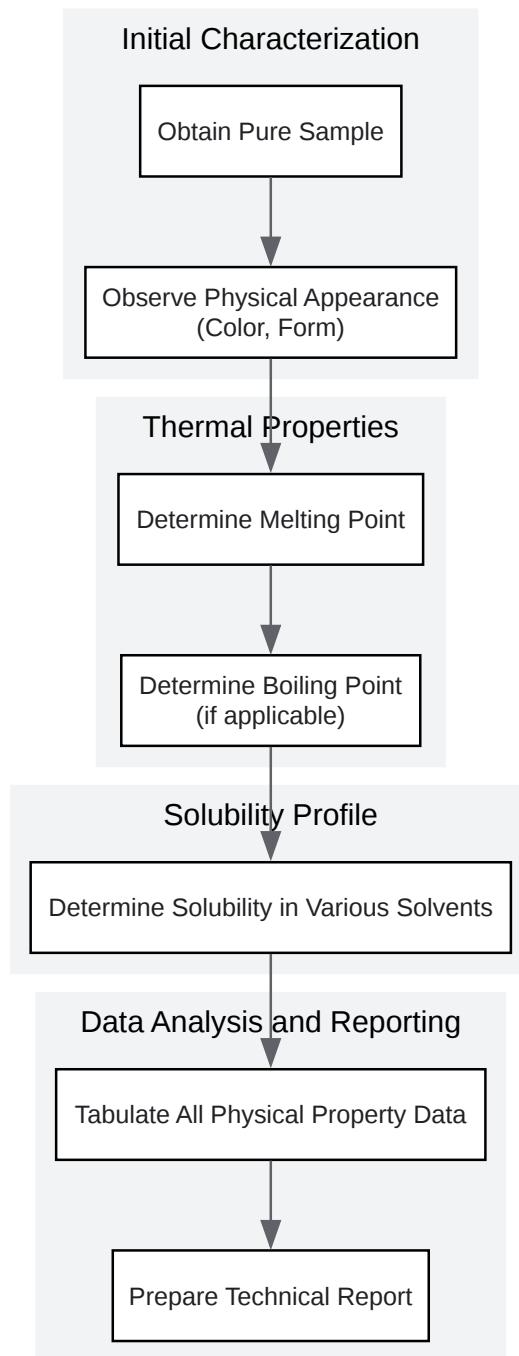
While **5-bromo-1,3-dimethyl-1H-indazole** is expected to be a solid at room temperature, its boiling point can be determined if it is stable at its boiling temperature. The following is a common method for micro-scale boiling point determination.

Protocol:

- Sample Preparation: A small amount of the substance is placed in a small test tube or a fusion tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the sample.
- Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point function).
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Understanding a compound's solubility is essential for reaction setup, purification, and formulation.


Protocol:

- Solvent Selection: A range of standard solvents should be tested, typically including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.
- Procedure:
 - Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.
 - Add a small volume of the chosen solvent (e.g., 1 mL) and agitate the mixture.
 - Observe if the solid dissolves completely. If not, the mixture can be gently warmed to assess temperature effects on solubility.
 - Record the solubility as soluble, partially soluble, or insoluble at both room temperature and with heating.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of an unknown solid organic compound.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the sequential steps for determining the physical properties of a solid organic compound.

Conclusion

This technical guide provides the currently available physical property data for **5-bromo-1,3-dimethyl-1H-indazole** and outlines standard experimental procedures for the determination of its key characteristics. The lack of extensive experimental data in the public domain highlights an opportunity for further research to fully characterize this compound. The provided protocols offer a solid foundation for researchers to obtain this missing information, which is essential for the effective use of this chemical intermediate in drug discovery and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 5-bromo-1,3-dimethyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291714#physical-properties-of-5-bromo-1-3-dimethyl-1h-indazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com